4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
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Overview
Description
4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenyl group attached to a dihydrofuroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the furoquinoline core. This can be achieved through a cyclocondensation reaction.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Fluorophenyl and Phenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, utilizing fluorobenzene and benzene derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and phenyl groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated benzene derivatives and amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit or activate signaling pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
4-aminoquinoline: A precursor for many antimalarial agents.
4-aminonaphthyridine: Known for its inhibitory activity against tumor necrosis factor alpha (TNFα).
Uniqueness
4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one stands out due to its unique furoquinoline core, which imparts distinct chemical and biological properties. Its combination of amino, fluorophenyl, and phenyl groups further enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C23H17FN2O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-amino-7-(4-fluorophenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C23H17FN2O2/c24-16-8-6-13(7-9-16)15-10-18-21(19(27)11-15)22(25)17-12-20(28-23(17)26-18)14-4-2-1-3-5-14/h1-9,12,15H,10-11H2,(H2,25,26) |
InChI Key |
GOSNUHNLRRPENG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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